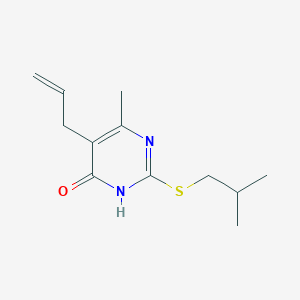
5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol
Übersicht
Beschreibung
5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol, also known as AITMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has been shown to exhibit plant growth-promoting activity and to enhance the resistance of plants to various stresses, including drought, salinity, and pathogens. In material science, 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has been studied for its potential applications in the synthesis of new materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), a family of signaling proteins involved in various cellular processes, including inflammation and cell proliferation. Additionally, 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has been shown to inhibit the replication of various viruses, including hepatitis B virus and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including prostate cancer, breast cancer, and colon cancer. Additionally, 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has been shown to inhibit the replication of various viruses, including hepatitis B virus and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol is also relatively inexpensive compared to other compounds with similar activities. However, 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other compounds in complex biological systems.
Zukünftige Richtungen
There are several future directions for research on 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol, including the development of new synthesis methods to improve its yield and purity, the identification of its molecular targets and signaling pathways, and the evaluation of its potential applications in various fields, including medicine, agriculture, and material science. Additionally, further studies are needed to evaluate the safety and efficacy of 5-allyl-2-(isobutylthio)-6-methyl-4-pyrimidinol in animal models and human clinical trials.
Eigenschaften
IUPAC Name |
4-methyl-2-(2-methylpropylsulfanyl)-5-prop-2-enyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-5-6-10-9(4)13-12(14-11(10)15)16-7-8(2)3/h5,8H,1,6-7H2,2-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJWXYPVDMXZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(C)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B3725530.png)


![3-[(3,4-dichlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B3725564.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3725572.png)
![2-({[3-(dimethylamino)propyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3725576.png)
![2-[(4-hydroxy-2-quinazolinyl)thio]-N,N-dimethylacetamide](/img/structure/B3725579.png)

![5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3725586.png)
![2-(2,4,5-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3725596.png)
![3-methyl-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3725598.png)


